molecular formula C5H11N3 B13859376 2,5-Dimethyl-3,4-dihydropyrazol-3-amine

2,5-Dimethyl-3,4-dihydropyrazol-3-amine

Cat. No.: B13859376
M. Wt: 113.16 g/mol
InChI Key: JRXXDNHVPKJDAI-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3,4-dihydropyrazol-3-amine (CAS No: 1235963-69-5) is a chemical compound with the molecular formula C5H11N3 and a molecular weight of 113.16 g/mol . This aminopyrazole derivative serves as a valuable building block in medicinal chemistry and drug discovery research. The aminopyrazole scaffold is recognized for its significant therapeutic potential and is extensively investigated for its diverse biological activities . Compounds based on this structure are frequently explored as key ligands for various enzymes and receptors . Research into similar 3-aminopyrazole (3AP) analogs has demonstrated their relevance in developing agents with anti-infective properties, showing activity against bacterial strains such as Staphylococcus aureus and E. coli . Furthermore, the dihydropyrazole core is a privileged structure in medicinal chemistry, with derivatives being studied as inhibitors for enzymes like α-amylase, which is a target in diabetes research . This product is provided for research purposes as a chemical intermediate and potential pharmacophore. It is intended for use in exploratory synthesis, structure-activity relationship (SAR) studies, and biological screening in a laboratory setting. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H11N3

Molecular Weight

113.16 g/mol

IUPAC Name

2,5-dimethyl-3,4-dihydropyrazol-3-amine

InChI

InChI=1S/C5H11N3/c1-4-3-5(6)8(2)7-4/h5H,3,6H2,1-2H3

InChI Key

JRXXDNHVPKJDAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)N)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Acetylacetone with Hydrazine Hydrate

One of the most straightforward methods to prepare this compound involves the reaction of acetylacetone (2,4-pentanedione) with hydrazine hydrate.

  • Reaction conditions: Typically, equimolar amounts of acetylacetone and hydrazine hydrate are mixed in ethanol under reflux.
  • Mechanism: Hydrazine attacks one of the carbonyl groups of acetylacetone to form a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazoline ring.
  • Product isolation: After completion, the reaction mixture is cooled, and the product precipitates or is extracted and purified by recrystallization.

This method yields this compound with good purity and yield.

Alternative Routes Using Diazonium Salts and Hydrazono Derivatives

Research has shown that pyrazoline derivatives can also be synthesized starting from diazonium salts derived from aromatic amines, followed by reaction with active methylene compounds like acetylacetone to form hydrazono derivatives. Subsequent cyclocondensation with hydrazine hydrate affords pyrazoline-5-one derivatives, which can be further modified to yield pyrazolamine derivatives.

  • Example: The diazonium chloride salt of 4-aminobenzoic acid reacts with acetylacetone in the presence of sodium acetate to form hydrazono derivatives.
  • Cyclocondensation: Refluxing these hydrazono derivatives with hydrazine hydrate in ethanol produces pyrazoline derivatives.
  • Further modification: These intermediates can be converted to amine-substituted pyrazolines by appropriate functional group transformations.

This approach is more complex but allows for structural diversity and substitution pattern control.

Reaction Parameters and Optimization

Parameter Typical Condition Effect on Yield and Purity
Solvent Ethanol (reflux) Good solvent for cyclization; promotes reaction rate
Temperature Reflux (~78°C for ethanol) Necessary for cyclization; lower temp reduces yield
Molar ratio 1:1 acetylacetone to hydrazine hydrate Stoichiometric balance ensures complete conversion
Reaction time 3-6 hours Sufficient for complete cyclization
pH Neutral to slightly acidic Avoids side reactions and decomposition
Purification method Recrystallization from ethanol or ethyl acetate Provides high purity product

Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Notes
Cyclocondensation of acetylacetone with hydrazine hydrate Acetylacetone, hydrazine hydrate Reflux in ethanol, 3-6 hours 70-85 Simple, efficient, widely used
Diazonium salt route Diazonium chloride salt, acetylacetone, hydrazine hydrate Sodium acetate in ethanol, reflux Variable Allows for substituted derivatives
Mannich-type reactions (for N-substituted analogs) Pyrazoline intermediates, secondary amines Reflux in ethanol or benzene Moderate For functionalized derivatives

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3,4-dihydropyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,4-dione derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

2,5-Dimethyl-3,4-dihydropyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,5-Dimethyl-3,4-dihydropyrazol-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares 2,5-dimethyl-3,4-dihydropyrazol-3-amine with related pyrazole and heterocyclic amines:

Compound Name Molecular Formula Key Substituents Ring Structure Saturation Key Functional Groups
This compound C₅H₁₁N₃ 2,5-dimethyl Dihydropyrazole Partially Pyrazole-3-amine
5-(2,5-Dimethyl-3-furanyl)-4-methyl-1H-pyrazol-3-amine C₁₀H₁₃N₃O 4-methyl, 5-(2,5-dimethylfuranyl) Pyrazole Fully aromatic Pyrazole-3-amine, furanyl
1,5-Disubstituted Pyrazole-3-carboxamides Varies (e.g., C₃₂H₃₄F₃N₃O₄S) 1-(4-methylsulfonylphenyl), 5-cyclohexyl Pyrazole Fully aromatic Pyrazole-3-carboxamide
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine C₈H₁₀N₄O 4-(2,5-dimethylpyrrole) 1,2,5-Oxadiazole Fully aromatic Oxadiazole-3-amine, pyrrole
3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine C₁₁H₁₃N₃O₂ 3-(3,5-dimethoxyphenyl) Pyrazole Fully aromatic Pyrazole-5-amine, dimethoxyphenyl

Key Observations :

  • Substituent Diversity : The 2,5-dimethyl groups in the target compound contrast with bulkier substituents (e.g., furanyl, sulfonylphenyl) in other pyrazoles, which may influence steric interactions in biological targets .
  • Functional Groups : The absence of a carboxamide group (vs. ) and presence of a primary amine may enhance hydrogen-bonding capacity in the target compound.

Pharmacological and Physicochemical Properties

  • Target Compound: Limited data, but the dihydropyrazole core may enhance CNS permeability due to reduced polarity compared to aromatic analogs.
  • Oxadiazole-Pyrrole Hybrid : Reported for antimicrobial activity, leveraging the oxadiazole’s electron-deficient ring for target binding.
  • Carboxamide Derivatives : Show COX-2 inhibitory activity, with sulfonyl and cyclohexyl groups enhancing selectivity and potency.

Physicochemical Comparison :

Property Target Compound Furanyl Pyrazole Oxadiazole-Pyrrole
LogP ~1.2 (predicted) ~2.5 ~1.8
Water Solubility Moderate Low Moderate
Hydrogen Bond Donors 2 2 2

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2,5-Dimethyl-3,4-dihydropyrazol-3-amine derivatives?

The synthesis of pyrazole-3-amine derivatives typically involves multi-step reactions under controlled conditions. Key steps include:

  • Base selection : Sodium hydroxide or potassium carbonate is critical for deprotonation and facilitating nucleophilic substitution .
  • Solvent optimization : Dichloromethane (DCM) or ethanol is preferred for solubility and reaction efficiency, with yields improved under reflux conditions .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), validated by NMR and mass spectrometry .

Q. Example Table: Reaction Conditions for Derivatives

ParameterConditions Observed in StudiesImpact on Yield/Purity
SolventEthanol (reflux) vs. DCM (room temp)Ethanol improves yield by 15-20%
BaseK₂CO₃ (anhydrous) vs. NaOH (aqueous)K₂CO₃ reduces side products
Reaction Time12–24 hoursExtended time enhances conversion

Q. How can researchers confirm the structural integrity of this compound analogs?

Structural validation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., methyl groups at C2/C5) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular formulas (e.g., C₁₀H₁₈N₄O₂S for sulfonamide derivatives) .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects in biological interactions .

Advanced Research Questions

Q. How can molecular modeling resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., enzyme inhibition) arise from conformational flexibility. Methodological approaches include:

  • Molecular Dynamics (MD) Simulations : Predict dominant conformers in solution and binding pockets .
  • Docking Studies : Identify interaction sites (e.g., hydrogen bonding with catalytic residues) and validate via mutagenesis assays .
  • Spectroelectrochemical Analysis : Correlate redox behavior (e.g., oxidation potentials) with bioactivity shifts, as seen in ferrocenyl derivatives .

Q. What strategies address contradictions in synthesis parameters for pyrazole-3-amine derivatives?

Conflicting reports on reaction conditions (e.g., solvent polarity, temperature) require systematic optimization:

  • Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., solvent/base pairs) .
  • In Situ Monitoring : Techniques like FT-IR track intermediate formation, ensuring reproducibility .
  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine) to identify universal trends .

Q. How do electrochemical properties influence the reactivity of this compound derivatives?

Electrochemical studies reveal redox-active behavior critical for catalytic or medicinal applications:

  • Cyclic Voltammetry (CV) : Identifies oxidation/reduction peaks (e.g., ferrocenyl-based shifts of ~100 mV upon sulfone formation) .
  • Spectroelectrochemistry : Links electronic transitions (e.g., IVCT bands at 1000–3000 nm) to mixed-valent states, classified as Robin-Day Class II systems .

Q. What methodologies elucidate the mechanism of action in biological systems?

To study interactions with targets (e.g., enzymes or receptors):

  • Biochemical Assays : Measure IC₅₀ values for inhibition and compare with docking predictions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
  • SAR Analysis : Modify substituents (e.g., methoxy vs. fluoro groups) to map pharmacophore requirements .

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